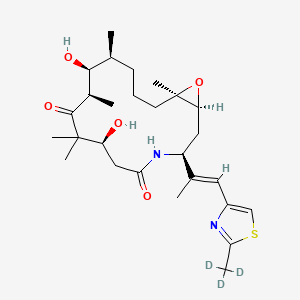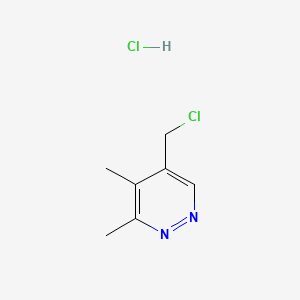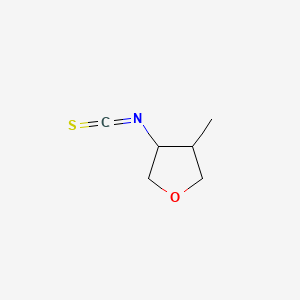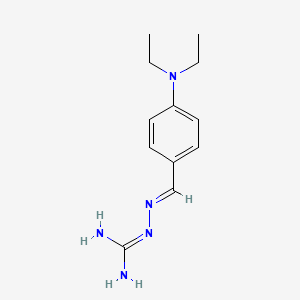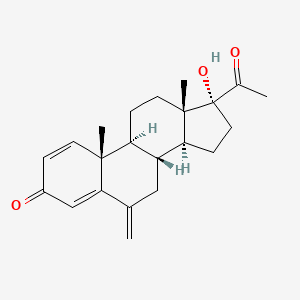
a-Methyl Fentanyl-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Methyl Fentanyl-d3 Hydrochloride: is a synthetic opioid analgesic and a deuterated analog of a-Methyl Fentanyl. This compound is structurally similar to fentanyl, a potent opioid used for pain management. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for scientific research and forensic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general synthetic route includes:
Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium.
Conversion to a-Methyl Fentanyl-d3: The final step involves reacting the intermediate with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are crucial for high yield and purity .
化学反応の分析
Types of Reactions: a-Methyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
a-Methyl Fentanyl-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Employed in studies to understand the metabolic pathways and interactions of opioid receptors.
Medicine: Investigated for its potential use in pain management and as a tool to study opioid pharmacodynamics.
Industry: Utilized in the development of new synthetic opioids and in forensic science for drug testing
作用機序
a-Methyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, providing analgesic effects. The deuterium substitution enhances the compound’s stability and alters its metabolic profile .
類似化合物との比較
Fentanyl: A potent opioid analgesic with a similar structure but without deuterium substitution.
3-Methylfentanyl: Another potent fentanyl analog with higher potency but different pharmacokinetic properties.
α-Methylfentanyl: Similar in structure but lacks the deuterium substitution, resulting in different stability and metabolic characteristics
Uniqueness: a-Methyl Fentanyl-d3 Hydrochloride’s uniqueness lies in its deuterium substitution, which provides enhanced stability and unique pharmacokinetic properties. This makes it a valuable tool for scientific research and forensic applications .
特性
分子式 |
C23H31ClN2O |
|---|---|
分子量 |
390.0 g/mol |
IUPAC名 |
3,3,3-trideuterio-N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-14-16-24(17-15-22)19(2)18-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/i1D3; |
InChIキー |
AYZIIWODJOXKNC-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
正規SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


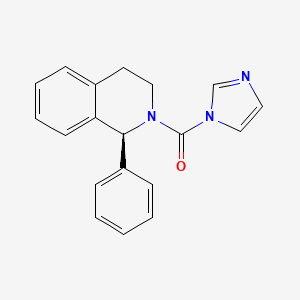
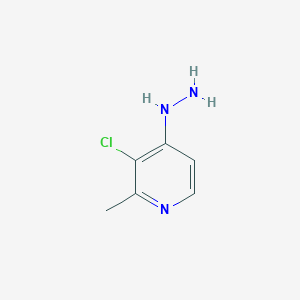
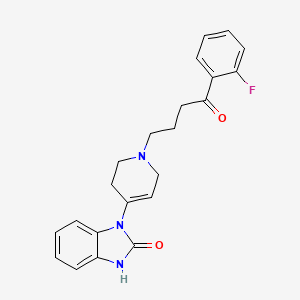
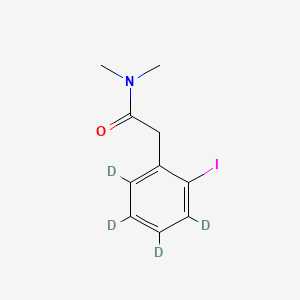
![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
